molecular formula C19H14O5 B14409446 11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one CAS No. 83375-25-1

11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one

Cat. No.: B14409446
CAS No.: 83375-25-1
M. Wt: 322.3 g/mol
InChI Key: VBSHMMCGKSCSBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one is a chemical compound with the molecular formula C19H14O5. It is a member of the benzo[b]xanthenes family, which are known for their diverse biological activities and applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one typically involves the formation of key intermediates such as 1,2,4,5,8-pentamethoxynaphthalene. This intermediate undergoes regiospecific acylation at C-6 with 2-benzyloxy-4-methoxy-6-methylbenzoic acid. The derived orsellinylnaphthalene is then converted into spiro compounds, which upon pyrolysis yield the desired benzo[b]xanthen-12-one .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways involved can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    Bikaverin: 6,11-dihydroxy-3,8-dimethoxy-1-methylbenzo[b]xanthene-7,10,12-trione.

    Other Benzo[b]xanthenes: Compounds with similar core structures but different functional groups.

Uniqueness

11-Hydroxy-3,10-dimethoxy-12H-benzo[b]xanthen-12-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

83375-25-1

Molecular Formula

C19H14O5

Molecular Weight

322.3 g/mol

IUPAC Name

11-hydroxy-3,10-dimethoxybenzo[b]xanthen-12-one

InChI

InChI=1S/C19H14O5/c1-22-11-6-7-12-14(9-11)24-15-8-10-4-3-5-13(23-2)16(10)19(21)17(15)18(12)20/h3-9,21H,1-2H3

InChI Key

VBSHMMCGKSCSBN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=O)C3=C(O2)C=C4C=CC=C(C4=C3O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.